molecular formula C13H18N2S B186292 2-Amino-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile CAS No. 42159-76-2

2-Amino-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile

Cat. No.: B186292
CAS No.: 42159-76-2
M. Wt: 234.36 g/mol
InChI Key: QDIYAWBTKKYATE-UHFFFAOYSA-N
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Description

2-Amino-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile is a versatile chemical scaffold synthesized via the multi-component Gewald reaction . Its primary research value lies in its role as a foundational building block for constructing a diverse array of novel heterocyclic compounds incorporating nitrogen and sulfur atoms, which are of significant interest in medicinal chemistry . Recent scientific investigations have explored the potential of this core structure, demonstrating that it and its synthesized derivatives exhibit notable biological activities. Specifically, research has highlighted its promising in vitro antioxidant capacity, with studies showing that the compound possesses significant efficacy comparable to ascorbic acid in total antioxidant capacity (TAC) assays . Further mechanistic studies involving molecular docking suggest a potential interaction with the Keap1 protein, which is a key regulator of the cellular antioxidant response pathway, indicating a plausible molecular mechanism for its observed activity . Consequently, this enaminonitrile-functionalized thiophene derivative represents a promising candidate for further development as a pharmacophore in oxidative stress-related disease research, serving as a crucial precursor for the synthesis of new thieno[2,3-d]pyrimidine and other complex heterocyclic systems .

Properties

IUPAC Name

2-amino-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2S/c1-13(2,3)8-4-5-9-10(7-14)12(15)16-11(9)6-8/h8H,4-6,15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDIYAWBTKKYATE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC2=C(C1)SC(=C2C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70346922
Record name 2-Amino-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70346922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42159-76-2
Record name 2-Amino-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70346922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile with ammonia or an amine source in the presence of a catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques ensures the consistent quality and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the nitrile group to an amine group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.

    Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.

    Substitution: Various nucleophiles such as alkyl halides or acyl chlorides; reactions are often conducted in polar aprotic solvents like dimethylformamide or acetonitrile.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Primary amines.

    Substitution: Substituted benzothiophene derivatives.

Scientific Research Applications

2-Amino-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. For instance, its potential anticancer activity may be attributed to its ability to inhibit tubulin polymerization, thereby disrupting cell division and inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Molecular Properties

Table 1: Substituent and Molecular Data
Compound Substituent (Position 6) Molecular Formula Molecular Weight (g/mol) Key Features
Compound A (tert-butyl) tert-butyl C₁₃H₁₈N₂S 234.35 High steric bulk; lipophilic
Compound B (propyl) Propyl (-CH₂CH₂CH₃) C₁₂H₁₆N₂S 220.33 Moderate chain length; flexible
Compound C (methyl) Methyl (-CH₃) C₁₀H₁₂N₂S 192.29 Compact; minimal steric hindrance
Compound D (7-oxo) Oxo (=O) at position 7 C₉H₈N₂OS 192.24 Electron-withdrawing; enhances H-bonding

Sources :

  • This bulk may also enhance metabolic stability in biological systems . Compound D’s oxo group introduces polarity and hydrogen-bonding capability, influencing reactivity and crystal packing .

Crystallographic and Hydrogen-Bonding Patterns

Table 2: Crystallographic Data
Compound Crystal System Space Group Unit Cell Parameters (Å, °) Hydrogen-Bonding Motifs
Compound C Monoclinic P2₁/c a = 9.0415, b = 8.3294, c = 13.1283; β = 90.17 N–H···N dimers (R₂²(12)), zigzag chains
Compound D Monoclinic P2₁/n a = 7.541, b = 12.329, c = 10.218; β = 95.6 N–H···N centrosymmetric dimers; π-π stacking (3.742 Å)
  • Structural Insights: Compound C’s cyclohexene ring adopts a half-chair conformation, while the thiophene ring remains planar (r.m.s. deviation = 0.05 Å). N–H···N bonds form inversion dimers and extended chains along the a-axis . Compound D exhibits weaker N–H···S interactions alongside π-π stacking, suggesting diverse supramolecular architectures .

Biological Activity

2-Amino-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile (commonly referred to as BTBC) is a compound of significant interest in medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Basic Information

  • Molecular Formula : C₁₃H₁₈N₂S
  • Molecular Weight : 252.38 g/mol
  • CAS Number : 68746-25-8
  • IUPAC Name : this compound

Structure

The structure of BTBC features a benzothiophene core with a tert-butyl group and an amino group at specific positions, contributing to its unique biological properties.

BTBC exhibits various biological activities that are primarily attributed to its interaction with specific molecular targets:

  • Antioxidant Activity : BTBC has been shown to scavenge free radicals, which can contribute to its protective effects against oxidative stress-related diseases.
  • Neuroprotective Effects : Studies indicate that BTBC may have neuroprotective properties, potentially beneficial in conditions like Alzheimer's disease due to its ability to inhibit neuroinflammation.
  • Anticancer Properties : Preliminary research suggests that BTBC may inhibit the proliferation of certain cancer cell lines through apoptosis induction.

Pharmacological Studies

Recent pharmacological evaluations have highlighted the following effects:

  • Cytotoxicity : In vitro studies demonstrated that BTBC exhibits cytotoxic effects on various cancer cell lines, including breast and prostate cancer cells. The IC50 values ranged from 10 to 25 µM depending on the cell line tested.
Cell LineIC50 (µM)
MCF-7 (Breast Cancer)15
PC-3 (Prostate Cancer)20
HeLa (Cervical Cancer)18
  • Neuroprotective Assays : In animal models of neurodegeneration, administration of BTBC resulted in a significant reduction in markers of neuronal damage and inflammation.

Case Studies

  • Neurodegenerative Disease Model : In a study involving mice with induced neurodegeneration, treatment with BTBC led to improved cognitive function and reduced levels of inflammatory cytokines compared to control groups.
  • Cancer Cell Line Study : A recent investigation assessed the effects of BTBC on MCF-7 cells. The results indicated that BTBC treatment led to increased apoptosis as evidenced by annexin V staining and caspase activity assays.

Safety and Toxicology

Despite its promising biological activities, safety assessments are crucial. Preliminary toxicological studies indicate that BTBC has an irritant profile but does not exhibit significant acute toxicity at therapeutic doses.

Toxicity Profile

EndpointResult
Acute Oral ToxicityLD50 > 2000 mg/kg
Skin IrritationMild Irritant
Eye IrritationModerate Irritant

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-amino-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is synthesized via a one-pot condensation reaction involving 6-tert-butyl cyclohexanone, malononitrile, elemental sulfur, and a catalytic base (e.g., diethylamine) in ethanol. Key parameters include:

  • Temperature : 333 K for 1 hour to promote cyclization .
  • Purification : Column chromatography (silica gel, dichloromethane/hexane eluent) yields pure crystals .
  • Critical Optimization : Adjusting the molar ratio of sulfur to cyclohexanone (1:1) minimizes side products. Monitoring via TLC ensures reaction completion.

Q. How is the compound characterized structurally, and what analytical techniques are essential for confirming its purity?

  • Methodological Answer :

  • X-ray Crystallography : Resolves the planar thiophene ring (r.m.s. deviation ≤ 0.03 Å) and tert-butyl conformation. Disordered cyclohexene atoms (e.g., C6/C7) require refinement with SHELXL using the EADP command .
  • Spectroscopy :
  • NMR : Distinct signals for NH₂ (δ ~5.5 ppm, broad) and CN (δ ~115 ppm in 13C^{13}\text{C} NMR).
  • FT-IR : Bands at ~2200 cm1^{-1} (C≡N) and ~3350 cm1^{-1} (N-H stretch) .

Q. What intermolecular interactions stabilize the crystal lattice, and how do they influence packing?

  • Methodological Answer : Centrosymmetric N-H···N hydrogen bonds (2.8–3.0 Å) form R_2$$^2(12) dimers, while weaker C-H···π interactions extend the lattice into a 3D network. Graph-set analysis (Bernstein et al.) identifies these motifs, critical for predicting solubility and stability .

Advanced Research Questions

Q. How can conformational disorder in the cyclohexene ring be modeled during crystallographic refinement?

  • Methodological Answer :

  • Disorder Handling : Split C6/C7 into two sites (occupancy 0.81:0.19) using PART commands in SHELXL. Restrain anisotropic displacement parameters (ADPs) to near-isotropic values to avoid overfitting .
  • Validation : Check Rint_{\text{int}} (< 5%) and residual electron density (< 0.5 eÅ3^{-3}). Compare puckering parameters (Cremer-Pople coordinates) to related tetrahydrobenzothiophenes .

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies?

  • Methodological Answer :

  • Metabolic Stability : Perform microsomal assays (e.g., liver S9 fractions) to identify rapid degradation pathways.
  • Solubility Optimization : Modify the tert-butyl group to improve bioavailability while retaining antibacterial activity (MIC testing against S. aureus and E. coli) .

Q. How do steric effects from the tert-butyl group influence reactivity in derivatization reactions?

  • Methodological Answer :

  • Steric Maps : Compute Connolly surfaces (software: Mercury) to visualize hindered sites.
  • Experimental Validation : Compare substitution rates at C3 (CN group) vs. C6 (tert-butyl). Kinetic studies show slower electrophilic substitution at C6 due to steric shielding .

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